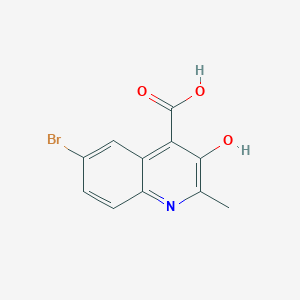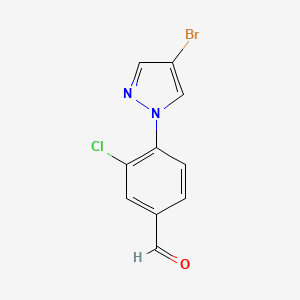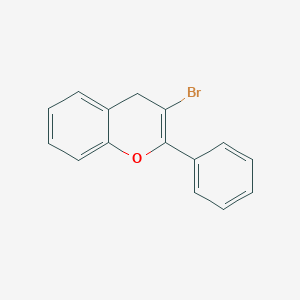
3-Bromo-2-phenyl-4H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-2-PHENYL-4H-CHROMENE is a heterocyclic compound that belongs to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. The presence of a bromine atom and a phenyl group in the structure of 3-BROMO-2-PHENYL-4H-CHROMENE makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-BROMO-2-PHENYL-4H-CHROMENE involves the reaction of (3-phenoxyprop-1-yn-1-yl)benzene with N-bromosuccinimide (NBS) in the presence of silver trifluoromethanesulfonate (AgOTf) as a catalyst. The reaction is carried out in dichloroethane (DCE) at 80°C for 8 hours . After the reaction, the mixture is washed with saturated sodium thiosulfate, sodium bicarbonate, and saline solutions. The product is then extracted with ethyl acetate and purified by silica gel column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-BROMO-2-PHENYL-4H-CHROMENE are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-2-PHENYL-4H-CHROMENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
3-BROMO-2-PHENYL-4H-CHROMENE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-BROMO-2-PHENYL-4H-CHROMENE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H-CHROMENE: Lacks the bromine and phenyl substituents, making it less reactive in certain chemical reactions.
4H-CHROMENE: Similar structure but without the bromine atom, leading to different reactivity and biological properties.
3-BROMO-4-PHENYL-2H-CHROMENE: Similar to 3-BROMO-2-PHENYL-4H-CHROMENE but with a different substitution pattern.
Uniqueness
3-BROMO-2-PHENYL-4H-CHROMENE is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88186-75-8 |
|---|---|
Molecular Formula |
C15H11BrO |
Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-bromo-2-phenyl-4H-chromene |
InChI |
InChI=1S/C15H11BrO/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
CJBKWQROOBXPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OC(=C1Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-3-[(3-fluorophenyl-amino)-methyl]-azetidine](/img/structure/B11841671.png)
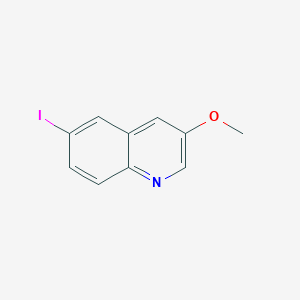
![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)


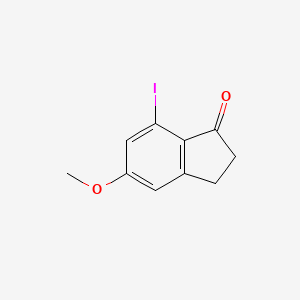

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)
